molecular formula C9H7IO3 B2519065 4-Acetyl-2-iodobenzoic acid CAS No. 1612219-57-4

4-Acetyl-2-iodobenzoic acid

Cat. No.: B2519065
CAS No.: 1612219-57-4
M. Wt: 290.056
InChI Key: AXHJEOGNSSBUAX-UHFFFAOYSA-N
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Description

4-Acetyl-2-iodobenzoic acid (CAS 1612219-57-4) is a valuable aromatic building block in organic synthesis and medicinal chemistry research. This compound, with the molecular formula C9H7IO3 and a molecular weight of 290.05, features both an iodine atom and a carboxylic acid group on the benzene ring, making it a versatile precursor for various coupling reactions . Its structural motif is similar to that of 2-iodobenzoic acid, a well-known precursor for synthesizing important hypervalent iodine reagents like the Dess-Martin periodinane, suggesting potential utility in the development of novel catalysts or oxidizing agents . Researchers can leverage the reactivity of the iodine substituent in metal-catalyzed cross-coupling reactions, such as the Pd-/Cu-mediated process, to form new carbon-carbon bonds . Simultaneously, the acetyl and carboxylic acid functional groups offer additional sites for chemical modification or can act as directing groups in metallation chemistry. This multi-functional nature makes this compound a highly useful intermediate for constructing complex molecules, pharmaceuticals, and functional materials. The compound is a yellow powder and should be stored in a sealed container, protected from light, at 2-8°C . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyl-2-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IO3/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHJEOGNSSBUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Acetyl 2 Iodobenzoic Acid and Its Structural Analogues

Strategies for Introducing the Iodine Substituent onto the Aromatic Ring

The placement of an iodine atom at the C-2 position of the benzoic acid ring is a critical step in the synthesis of the target molecule. Two primary strategies are commonly employed: direct iodination and the Sandmeyer-type reaction.

Direct Iodination Approaches

Direct iodination of an aromatic ring involves the reaction of the substrate with an iodinating agent. For deactivated rings, such as benzoic acid, this typically requires harsh reaction conditions. A mixture of iodic acid, acetic acid, acetic anhydride (B1165640), and concentrated sulfuric acid can be used to iodinate a range of deactivated arenes. nih.gov The reaction likely proceeds through the formation of a highly reactive iodine species. The final iodinated products are obtained after reduction of the reaction mixture with a solution of sodium sulfite. nih.gov

Another method involves the use of concentrated nitric acid in a glacial acetic acid solution of iodine and benzoic acid to produce m-iodobenzoic acid. orgsyn.org While direct iodination can be a straightforward approach, it often suffers from a lack of regioselectivity, leading to a mixture of isomers that require subsequent separation.

Sandmeyer-Type Reactions from Aminobenzoic Acid Precursors

A more regioselective and widely used method for introducing an iodine substituent is the Sandmeyer reaction. chemistry-online.comtexiumchem.com This versatile reaction allows for the replacement of an amino group on an aromatic ring with a variety of substituents, including iodine. chemistry-online.com The synthesis of 2-iodobenzoic acid, a structural analogue, is a classic example of this methodology and is often performed in university organic chemistry laboratories. wikipedia.orgchemicalbook.com

The table below summarizes the key reagents and conditions for the Sandmeyer synthesis of 2-iodobenzoic acid.

StepReagentsConditionsProduct
Diazotization2-Aminobenzoic acid, Sodium Nitrite (B80452), Hydrochloric AcidIce bath (0-5 °C)2-Carboxybenzenediazonium chloride
IodinationPotassium IodideRoom temperature, then gentle heating2-Iodobenzoic acid

Approaches for Acetyl Group Incorporation

The introduction of the acetyl group at the C-4 position is another crucial transformation. This can be achieved through Friedel-Crafts acylation or by the oxidation of a pre-existing alkyl group.

Friedel-Crafts Acylation Strategies on Iodobenzoic Acid Scaffolds

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for attaching acyl groups to aromatic rings. wikipedia.org This electrophilic aromatic substitution reaction typically involves the use of an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction proceeds through the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. youtube.com A key advantage of Friedel-Crafts acylation is the absence of carbocation rearrangements, which can be a complication in Friedel-Crafts alkylations. masterorganicchemistry.comyoutube.com

In the context of synthesizing 4-acetyl-2-iodobenzoic acid, this would involve the acylation of 2-iodobenzoic acid. However, the presence of the deactivating carboxyl and iodo groups on the aromatic ring can make Friedel-Crafts reactions challenging, often requiring more forcing conditions. Research on the Friedel-Crafts acetylation of iodobenzene (B50100) has shown that p-iodoacetophenone can be obtained in good yields under specific conditions. rsc.org

Oxidation of Methyl Precursors to Acetyl Groups

An alternative strategy for introducing the acetyl group is through the oxidation of a corresponding ethyl or a related precursor. While direct oxidation of a methyl group typically yields a carboxylic acid, specific methods can be employed for a partial oxidation to the ketone. For example, 4-acetylbenzoic acid can be synthesized by the oxidation of p-methylacetophenone with potassium permanganate (B83412). chemicalbook.com Similarly, 4-iodobenzoic acid can be prepared by the oxidation of p-iodotoluene using potassium permanganate. wikipedia.org

This approach would necessitate a starting material like 4-ethyl-2-iodobenzoic acid. The oxidation of the benzylic position of alkyl arenes to the corresponding ketones or carboxylic acids can be achieved using various oxidizing agents such as chromium trioxide in sulfuric acid or alkaline potassium permanganate. imperial.ac.uk A well-known oxidant for converting alcohols to carbonyl compounds is 2-Iodoxybenzoic acid (IBX), which is prepared from 2-iodobenzoic acid. orientjchem.org

Synthesis via Functional Group Interconversions on Substituted Benzoic Acids

Functional group interconversions (FGIs) are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.me This strategy can be applied to the synthesis of this compound by starting with a benzoic acid derivative that already possesses some of the required substituents or functional groups that can be readily converted to the desired ones.

For instance, one could start with a molecule like 4-amino-2-iodobenzoic acid. The amino group could then be converted to an acetyl group through a series of reactions. Alternatively, a precursor such as 4-bromo-2-methylbenzoic acid can be used to synthesize 4-acetyl-2-methylbenzoic acid through a reaction with n-butyl vinyl ether catalyzed by palladium acetate. chemicalbook.com This highlights how a combination of halogen exchange and side-chain manipulation can lead to the desired product.

The conversion of alcohols to sulfonic esters, followed by nucleophilic substitution with halides, is another powerful FGI technique that can be used to introduce the iodo substituent. ub.edu The reduction of carboxylic acids to primary alcohols using reagents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can also be a key step in a multi-step synthesis involving FGIs. fiveable.me

Carboxylic Acid Derivatization and Subsequent Transformations

The carboxylic acid group is a key reactive site in benzoic acid derivatives, allowing for a variety of transformations. Derivatization of this group is a common strategy to facilitate further reactions or to introduce specific functionalities. For instance, the carboxylic acid can be converted into a more reactive species like an acid chloride. This is often achieved by treating the carboxylic acid with reagents such as oxalyl chloride or thionyl chloride. The resulting acid chloride is a versatile intermediate that can readily undergo nucleophilic substitution reactions.

While direct synthetic routes for this compound are not extensively detailed in the provided results, the principles of carboxylic acid derivatization are fundamental in organic synthesis. colostate.eduthermofisher.com This approach often involves protecting the carboxylic acid group, performing reactions on other parts of the molecule, and then deprotecting the acid. Amidation is one of the most common derivatization reactions for carboxylic acids. nih.gov

The synthesis of related iodobenzoic acids often starts from corresponding amino (anthranilic) acids through diazotization, a process known as the Sandmeyer reaction. texiumchem.comwikipedia.org For example, 2-iodobenzoic acid is commonly synthesized from anthranilic acid. wikipedia.org This involves converting the amino group into a diazonium salt, which is then displaced by iodide. texiumchem.comwikipedia.org A similar strategy could theoretically be applied to an appropriately substituted aminobenzoic acid to yield this compound.

Stereoselective Synthesis of Related Structures (e.g., 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid)

The synthesis of more complex, structurally related molecules such as 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid requires stereoselective methods to ensure the correct three-dimensional arrangement of atoms. These methods are crucial in medicinal chemistry, where biological activity is often dependent on the specific stereochemistry of a molecule.

One of the most useful methodologies for the stereoselective preparation of α-amino acids involves the Strecker reaction. nih.gov This reaction typically involves the addition of cyanide to an imine formed from a ketone and a chiral amine, followed by hydrolysis of the resulting nitrile. nih.gov The use of a chiral auxiliary, such as (S)-α-methylbenzylamine, guides the stereochemical outcome of the reaction, leading to the preferential formation of one stereoisomer. nih.gov While a direct synthesis for 4-(N-acetyl-L-tyrosyl)amino-2-iodobenzoic acid was not found, the principles of stereoselective synthesis, such as the Strecker reaction, would be applicable for creating the chiral amino acid portion of the molecule. nih.gov The subsequent coupling of this chiral component to the 4-amino-2-iodobenzoic acid backbone would likely involve standard peptide coupling techniques.

Analogous Synthetic Routes from Related Aromatic Systems

The synthesis of a target molecule can often be informed by the established routes to similar or analogous compounds. By examining the preparation of related acetyl-substituted iodobenzoic acids, plausible synthetic pathways for this compound can be devised.

Preparation of Similar Acetyl-Substituted Iodobenzoic Acids (e.g., 4-acetyl-2-methylbenzoic acid)

The synthesis of 4-acetyl-2-methylbenzoic acid, an analogue where the iodine atom is replaced by a methyl group, provides insight into potential synthetic strategies. This compound serves as a valuable intermediate in the synthesis of various active pharmaceutical ingredients. nbinno.com

Several routes for the preparation of 4-acetyl-2-methylbenzoic acid have been reported:

Oxidation of Dimethylacetophenone: A prominent method involves the direct and selective oxidation of the 3-methyl group of 3,4-dimethylacetophenone, using hydrogen peroxide as the oxidant in the presence of a catalytic system.

Palladium-Catalyzed Carbonylation: A one-step method involves the palladium-catalyzed carbonylation of 4-bromo-3-methylacetophenone. This reaction uses carbon monoxide gas under pressure with a palladium catalyst to introduce the carboxylic acid group.

From 4-bromo-2-methylbenzoic acid: A high-yield synthesis involves the reaction of 4-bromo-2-methylbenzoic acid with n-butyl vinyl ether in a reflux reaction catalyzed by palladium acetate, reportedly achieving yields of up to 95%. chemicalbook.com

Hydrolysis of a Nitrile: Another route starts from 3-methyl-4-cyanoacetophenone, which is hydrolyzed using trifluoroacetic acid to produce 4-acetyl-2-methylbenzoic acid in high yield (84%). chemicalbook.com

These varied approaches to synthesizing the methyl analogue highlight common strategies in aromatic chemistry, such as oxidation of alkyl side-chains, palladium-catalyzed cross-coupling reactions, and hydrolysis of nitriles, which could be adapted for the synthesis of this compound.

Below is a data table summarizing the synthetic routes for the analogous compound, 4-acetyl-2-methylbenzoic acid.

Starting MaterialKey Reagents/CatalystsProductYield
3,4-dimethylacetophenoneCatalytic system, H₂O₂4-acetyl-2-methylbenzoic acidN/A
4-bromo-3-methylacetophenoneCO, Palladium catalyst4-acetyl-2-methylbenzoic acidN/A
4-bromo-2-methylbenzoic acidn-butyl vinyl ether, Palladium acetate4-acetyl-2-methylbenzoic acid95% chemicalbook.com
3-methyl-4-cyanoacetophenoneTrifluoroacetic acid4-acetyl-2-methylbenzoic acid84% chemicalbook.com

Reactivity Profiles and Mechanistic Investigations of 4 Acetyl 2 Iodobenzoic Acid

Reactions Involving the Iodine Atom

The iodine atom attached to the benzene (B151609) ring is a key site for a variety of chemical transformations, including substitution, cross-coupling, oxidation to hypervalent states, and reduction.

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon-iodine bond in aryl iodides can undergo nucleophilic substitution, although this typically requires specific conditions, such as the presence of a catalyst or mediation by organometallic reagents. For the related 2-iodobenzoic acids, nucleophilic substitutions have been achieved using organotin reagents in an aqueous medium. These reactions proceed via the formation of a tin ester intermediate. For instance, triphenyltin (B1233371) hydride (TPTH) has been shown to effect the substitution of the iodine atom in 2-iodobenzoic acid with various nucleophiles in the presence of a radical trap like 1,3-dinitrobenzene (B52904) (DNB). scispace.com

This methodology can be extended to carbon nucleophiles. The reaction of 2-iodobenzoic acid with the sodium salt of ethyl acetoacetate, mediated by TPTH, yields the corresponding carbon-substituted product. scispace.com A similar strategy utilizing di-n-butyltin dichloride (DBTDC) to pre-form the tin ester has also proven effective and allows for a reduction in the amount of organotin reagent required. scispace.com

Table 1: Examples of Nucleophilic Substitution on 2-Iodobenzoic Acid Derivatives
SubstrateNucleophileReagent/ConditionsProductYield (%)Reference
2-Iodobenzoic acidOH⁻TPTH, DNB, H₂O, 95°CSalicylic acid89 scispace.com
2-Iodobenzoic acid(CH₃CO)₂CH⁻DBTDC, Toluene/H₂O, 88-90°C2-(1-Acetyl-2-oxopropyl)benzoic acid53 scispace.com
2,5-Diiodobenzoic acid(EtO₂CCH)₂C⁻TPTH, DNB, H₂O, 95°C2-(1,3-Diethoxy-1,3-dioxopropan-2-yl)-5-iodobenzoic acid71 scispace.com

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki reaction involving 2-iodobenzoic acid)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with aryl iodides being particularly effective electrophiles. chemie-brunschwig.cheie.gr The Suzuki-Miyaura coupling, which utilizes a palladium catalyst to couple an organohalide with an organoboron compound, is a prominent example. libretexts.org 2-Iodobenzoic acid and its derivatives are excellent substrates for these reactions. acs.orgsarex.com

The general catalytic cycle for a Suzuki coupling involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the boronic acid (in the presence of a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the halide in this process follows the order I > Br > Cl. libretexts.org

Table 2: Examples of Suzuki Cross-Coupling Reactions with Iodobenzoic Acid Derivatives
Aryl HalideBoronic AcidCatalyst/ConditionsProductYield (%)Reference
4-Iodobenzoic acidPhenylboronic acidPd(II) complex, KOH, H₂O, TBAB, Microwave4-Phenylbenzoic acid85 arkat-usa.org
5-Bromonicotinic acid (on solid support)Phenylboronic acidPd(PPh₃)₄, K₃PO₄, DMF, 37°C5-Phenylnicotinic acid derivative85 researchgate.net
2-Iodobenzoic acidVarious terminal acetylenesPdCl₂(PPh₃)₂, CuI, Et₃N, ZnCl₂IsocoumarinsVariable acs.org

Formation of Hypervalent Iodine Intermediates (e.g., as precursors to 2-Iodoxybenzoic Acid or similar oxidants)

Aryl iodides can be oxidized to form hypervalent iodine compounds, which are valuable reagents in organic synthesis, often serving as mild and selective oxidants. acs.orgnih.gov 2-Iodobenzoic acid is the direct precursor to two of the most well-known hypervalent iodine(V) reagents: 2-Iodoxybenzoic acid (IBX) and the Dess-Martin periodinane (DMP). orientjchem.orgresearchgate.net

The synthesis of IBX is achieved by the oxidation of 2-iodobenzoic acid, commonly using Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in water. orientjchem.orgresearchgate.net This method is considered environmentally friendly and produces high-purity crystalline IBX. orientjchem.orgresearchgate.net The intermediate in this oxidation is 2-iodosobenzoic acid (IBA), a hypervalent iodine(III) species. rsc.org Given this precedent, 4-acetyl-2-iodobenzoic acid is expected to be a suitable precursor for the synthesis of a substituted IBX derivative (4-acetyl-2-iodoxybenzoic acid), which would likely exhibit similar oxidizing properties. These reagents are known for their ability to oxidize alcohols to aldehydes and ketones, among other transformations. researchgate.netorientjchem.org

Reductive Dehalogenation Pathways

Reductive dehalogenation involves the removal of a halogen atom and its replacement with a hydrogen atom. This transformation can be achieved through various methods, including catalytic hydrogenation, metal-hydride reduction, or microbial degradation. For iodinated benzoic acid derivatives, reductive deiodination has been observed as a key metabolic step by white-rot fungi like Trametes versicolor. nih.gov This process occurs cometabolically, where the fungus transforms the iodinated compounds in a stepwise manner. For example, the transformation of 3,5-di(acetamido)-2,4,6-triiodobenzoic acid resulted in metabolites where one or more iodine atoms were reductively removed. nih.gov

Chemical methods for the dehalogenation of aryl halides are also well-established. These can involve reagents like tin hydrides or other reducing systems. sci-hub.rursc.org For instance, the dehalogenation of 2-iodobenzoic acid has been achieved using triphenyltin hydride. sci-hub.ru

Reactions Involving the Acetyl Moiety

The acetyl group provides a second reactive site within the this compound molecule, primarily through the electrophilicity of its carbonyl carbon.

Carbonyl Reactivity: Nucleophilic Additions and Condensations

The carbonyl group of the acetyl moiety is susceptible to attack by nucleophiles. This can lead to simple nucleophilic addition products, such as hemiacetals when reacting with alcohols, or can initiate more complex cascade reactions. thieme-connect.de

A significant reaction pathway for the acetyl group is its participation in condensation reactions. The protons on the methyl carbon adjacent to the carbonyl are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile, attacking an electrophile, such as the carbonyl group of another molecule, in an Aldol-type reaction. masterorganicchemistry.com

Research on 2-acylbenzoic acids, close structural analogs, has shown their utility in base-catalyzed cascade reactions. For example, 2-acetylbenzoic acid reacts with isatoic anhydride (B1165640) in the presence of a base like sodium carbonate to form isobenzofuranone derivatives. mdpi.com This transformation involves the cyclization of the 2-acetylbenzoic acid followed by a nucleophilic ring-opening and subsequent condensation. This demonstrates the dual role of the functional groups, where the carboxylic acid and the acetyl group work in concert to build heterocyclic structures.

Table 3: Base-Catalyzed Cascade Reaction of 2-Acetylbenzoic Acid
Reactant 1Reactant 2ConditionsProduct TypeYield (%)Reference
2-Acetylbenzoic acidIsatoic anhydrideNa₂CO₃, Toluene, 110°CIsobenzofuranone derivative85 mdpi.com
2-Acetylbenzoic acid (Gram-scale)Isatoic anhydrideNa₂CO₃, Toluene, 110°CIsobenzofuranone derivative85 mdpi.com
2-Acetyl-5-fluorobenzoic acidIsatoic anhydrideNa₂CO₃, Toluene, 110°CFluorinated isobenzofuranone derivative80 mdpi.com

Alpha-Proton Reactivity: Enolization and Derivatization

The acetyl group's methyl protons are acidic due to their position alpha to a carbonyl group. This acidity allows for their removal by a base, leading to the formation of a resonance-stabilized enolate anion. libretexts.org In this enolate, the negative charge is delocalized between the alpha-carbon and the carbonyl oxygen. libretexts.org This process of enolization is a critical first step for a variety of derivatization reactions at the alpha-position.

The transformation of a carbonyl compound into its enol or enolate form typically requires either an acidic or basic catalyst. libretexts.org

Base-Catalyzed Enolization : A base removes a proton from the alpha-carbon to form the enolate anion directly. libretexts.org

Acid-Catalyzed Enolization : The reaction is initiated by protonation of the carbonyl oxygen, which increases the acidity of the alpha-protons, facilitating their removal by a weak base to form the enol. libretexts.org

While specific derivatization examples for the alpha-protons of this compound are not extensively documented in dedicated studies, the underlying principles are well-established. Dehydrogenation reactions of carbonyl compounds, for instance, are known to proceed through an enolization mechanism facilitated by reagents like 2-iodyxbenzoic acid (IBX). orientjchem.orgorientjchem.org This suggests that the alpha-protons of the acetyl group in this compound are accessible for reactions such as aldol (B89426) condensations, halogenations, and alkylations, provided that chemoselectivity over the other reactive sites can be controlled.

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for classic transformations such as esterification, amidation, and decarboxylation.

The conversion of the carboxylic acid moiety of this compound into esters and amides proceeds through standard synthetic protocols. These reactions are generally chemoselective, targeting the carboxylic acid without affecting the acetyl or iodo groups under mild conditions.

Esterification: Direct esterification can be achieved by reacting the carboxylic acid with an alcohol under acidic catalysis. A notable method involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of various aryl and alkyl carboxylic acids, including 2-iodobenzoic acid, under neat conditions. mdpi.com This approach highlights the feasibility of converting the subject compound to its corresponding esters efficiently.

Amidation: The formation of amides can be accomplished using coupling agents or through catalyzed reactions. Formamide-catalyzed amidation represents a cost-efficient method for this transformation. rsc.org Furthermore, the oxidation of primary alcohols or aldehydes in the presence of an amine using 2-iodoxybenzoic acid (IBX) can lead to amide formation, a reaction where the carboxylic acid derivative is a key intermediate. researchgate.net

Table 1: Representative Conditions for Esterification and Amidation
TransformationSubstrate ExampleReagents/CatalystConditionsProductReference
Esterification2-Iodobenzoic acidMethanol (B129727), N-Bromosuccinimide (NBS)70 °C, 20 hMethyl 2-iodobenzoate mdpi.com
Amidation2-Iodobenzoic acidFormamide Pyrrolidine (FPyr), Trichloro-1,3,5-triazine (TCT)MeCN, 80 °C, 5 h2-Iodobenzamide rsc.org

The removal of the carboxylic acid group, or decarboxylation, can be achieved through several methods, often involving radical intermediates. A study on the protodecarboxylation of benzoic acids demonstrated that 4-acetylbenzoic acid undergoes efficient decarboxylation to yield acetophenone. rsc.org The reaction is typically performed under radical conditions, initiated by potassium persulfate (K₂S₂O₈) with a silver salt catalyst. rsc.org

ReactionSubstrateReagentsProductYieldReference
Protodecarboxylation4-Acetylbenzoic acidK₂S₂O₈, AgOAcAcetophenone78% rsc.org

Another potential route is decarboxylative halogenation, which converts carboxylic acids into organic halides. acs.org For instance, the combination of 2-iodoxybenzoic acid (IBX) and tetrabutylammonium (B224687) bromide (TBAB) has been successfully used for the decarboxylative bromination of cinnamic acids, suggesting a possible pathway for converting this compound into 1-acetyl-3-iodo-4-bromobenzene, although this specific transformation is not explicitly reported. researchgate.net

Multi-site and Chemoselective Transformations

The presence of three distinct reactive centers on this compound makes it an excellent substrate for studying chemoselectivity and for designing complex cascade reactions.

Achieving selectivity is paramount when multiple reactive sites are present. As discussed, standard esterification and amidation reactions chemoselectively target the carboxylic acid group. mdpi.comrsc.org Similarly, radical decarboxylation selectively removes the -COOH group without affecting the acetyl or iodo functionalities. rsc.org

Conversely, the carbon-iodine bond can be selectively functionalized via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), which are fundamental in modern organic synthesis. These reactions typically proceed under conditions that leave the acetyl and carboxylic acid groups intact, especially during the initial C-C bond formation step. For example, palladium-catalyzed reactions of o-iodobenzoic acids are often employed to construct heterocycles, where the initial step is a selective reaction at the C-I bond. mdpi.comresearchgate.netacs.org

The true synthetic potential of this compound is realized in cascade or tandem reactions, where multiple bonds are formed in a single operation by leveraging its diverse functionalities.

A prime example is the Ag₂O-mediated tandem reaction between an o-iodobenzoic acid and a terminal alkyne to construct 3-ethylideneisobenzofuran-1(3H)-ones. nih.gov In this reaction, both the carboxylic acid and the iodo group of the substrate participate in the cyclization. It was specifically noted that the presence of an electron-withdrawing acetyl group, as in this compound, enhances the reaction, leading to a higher product yield. nih.gov This demonstrates a sophisticated interplay where the acetyl group electronically activates the molecule for a cascade process involving the other two functional groups.

Similarly, copper-catalyzed one-pot reactions of o-halobenzoic acids with acetyl chloride and Wittig reagents have been developed to synthesize 3-methyl isocoumarins. rsc.org These reactions proceed through a tandem sequence of Wittig reaction, oxa-Michael addition, and C-C cross-coupling. The o-iodobenzoic acid framework is crucial, and the principles are directly applicable to this compound for the construction of complex heterocyclic systems. rsc.org

Palladium-catalyzed cascade reactions also feature prominently, using o-iodobenzoic acid derivatives to build various heterocyclic structures through C-H activation and annulation strategies. mdpi.comresearchgate.net These advanced synthetic methods underscore the utility of the iodo-carboxylic acid motif in orchestrating complex, multi-step transformations in a single pot.

Table 2: Tandem and Cascade Reactions Involving the o-Iodobenzoic Acid Scaffold
Reaction TypeSubstrate ClassKey ReagentsProduct ClassKey FeatureReference
Ag-Mediated Tandem Reactiono-Iodobenzoic acidsTerminal Alkyne, Ag₂O, Et₃N3-Ethylideneisobenzofuran-1(3H)-onesElectron-withdrawing groups (like acetyl) increase yield. nih.gov
Cu-Catalyzed One-Pot Reactiono-Halobenzoic acidsAcetyl chloride, Wittig reagent, CuI3-Methyl isocoumarinsTandem Wittig/oxa-Michael/C-C coupling. rsc.org
Pd-Catalyzed Cascade Reactiono-Iodobenzoic acidAmides, Pd catalystQuinolinonesCascade C-H arylation and amidation. mdpi.comresearchgate.net

Derivatives and Analogues: Synthesis and Chemical Space Exploration

Synthesis of Ester and Amide Derivatives of 4-Acetyl-2-iodobenzoic Acid

The carboxylic acid group is the most common site for initial derivatization, readily undergoing esterification and amidation reactions to produce a variety of functional analogues.

The synthesis of esters from this compound can be achieved through several established methods. The choice of method often depends on the nature of the alcohol (for alkyl esters) or phenol (for aryl esters) and the desired reaction conditions.

Alkyl Esters: Fischer-Speier esterification is a classical and direct method for producing alkyl esters. researchgate.net This reaction involves heating the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the product.

For more sensitive substrates or when milder conditions are required, alternative methods can be employed. These include reacting the carboxylic acid with an alkyl halide in the presence of a base or using coupling agents to activate the carboxylic acid before the addition of the alcohol. researchgate.net

Aryl Esters: Synthesizing aryl esters typically requires different strategies due to the lower nucleophilicity of phenols compared to alcohols. researchgate.net A common approach involves first converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the desired phenol, often in the presence of a base like pyridine to neutralize the HCl byproduct.

An alternative, metal-free approach involves the arylation of the carboxylic acid using diaryliodonium salts. researchgate.netorganic-chemistry.org This method is efficient for both aromatic and aliphatic substrates, tolerates a range of functional groups, and can be used to synthesize sterically hindered aryl esters. researchgate.netorganic-chemistry.org

Table 1: Synthetic Approaches for Ester Derivatives

Ester TypeReactant(s)Typical Conditions
Alkyl EsterAlcohol (e.g., Methanol (B129727), Ethanol)Acid catalyst (e.g., H₂SO₄), heat, removal of water
Alkyl EsterAlkyl Halide (e.g., Methyl Iodide)Base (e.g., K₂CO₃), solvent (e.g., DMF)
Aryl EsterPhenol1. SOCl₂ or (COCl)₂; 2. Phenol, base (e.g., Pyridine)
Aryl EsterDiaryliodonium SaltBase (e.g., Cs₂CO₃), solvent (e.g., Toluene)

Amide bond formation is a cornerstone of medicinal chemistry, and this compound can be converted into primary, secondary, and tertiary amides. The synthesis generally involves the activation of the carboxylic acid followed by reaction with ammonia or a primary or secondary amine. masterorganicchemistry.com

A highly effective method is the conversion of the carboxylic acid to an acyl chloride, which then readily reacts with the appropriate amine. masterorganicchemistry.com This is suitable for forming all three classes of amides.

Alternatively, peptide coupling agents are widely used for amide synthesis under milder conditions. masterorganicchemistry.com Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form an active ester intermediate, which is then attacked by the amine. masterorganicchemistry.com This method is particularly useful for synthesizing sensitive amides. masterorganicchemistry.com A more recent approach involves the reaction of esters with alkali metal amidoboranes, which can produce primary and secondary amides at room temperature without a catalyst. nih.govresearchgate.net

For the synthesis of secondary and tertiary amides without traditional coupling agents, potassium acyltrifluoroborates (KATs) can be used. nih.gov The carboxylic acid can be converted to a KAT, which then condenses with an amine to form a trifluoroborate iminium (TIM). This intermediate is subsequently oxidized, often with hydrogen peroxide, to yield the desired amide. nih.gov

Table 2: Synthetic Approaches for Amide Derivatives

Amide TypeAmine ReactantTypical Conditions
PrimaryAmmonia (or equivalent)1. SOCl₂; 2. NH₃ or via coupling agent (e.g., EDC)
SecondaryPrimary Amine (R-NH₂)1. SOCl₂; 2. R-NH₂ or via coupling agent (e.g., EDC)
TertiarySecondary Amine (R₂-NH)1. SOCl₂; 2. R₂-NH or via coupling agent (e.g., EDC)
All TypesAmineConversion to Potassium Acyltrifluoroborate (KAT), condensation with amine, oxidation

Generation of Heterocyclic Systems Incorporating the this compound Core

The presence of multiple functional groups on the this compound scaffold allows it to serve as a precursor for the synthesis of various heterocyclic systems.

The synthesis of 1,3,4-oxadiazoline derivatives can be envisioned starting from this compound. A common pathway to 1,3,4-oxadiazoles involves the conversion of a carboxylic acid into its corresponding acid hydrazide by reacting it with hydrazine hydrate. nih.gov The resulting hydrazide can then be reacted with an aldehyde or ketone to form a hydrazide-hydrazone. In the case of this compound, the acetyl group itself could potentially react intramolecularly or with another hydrazine molecule. A more direct route involves the cyclization of hydrazide-hydrazones with an acetylating agent like acetic anhydride (B1165640), which yields N-acetylated 1,3,4-oxadiazoline derivatives. nih.gov

Table 3: Plausible Synthesis of Oxadiazoline Derivatives

Precursor from Core CompoundKey ReagentsResulting Heterocycle
4-Acetyl-2-iodobenzohydrazide1. Aromatic Aldehyde; 2. Acetic Anhydride1,3,4-Oxadiazoline

As a 2-halobenzoic acid, this compound belongs to a class of compounds that can be used to synthesize quinazolinones. A transition-metal-free protocol has been developed for the synthesis of quinazolin-4(3H)-ones via a tandem cyclization of 2-halobenzoic acids with amidines. The reaction is typically mediated by a base such as potassium hydroxide in a solvent like DMSO at elevated temperatures. This methodology is operationally simple and provides good to excellent yields of a variety of quinazolinone derivatives.

Table 4: Synthesis of Quinazolinone Core from Halobenzoic Acids

Precursor ClassKey ReagentsResulting Heterocycle
2-Halobenzoic AcidAmidine, KOH, DMSOQuinazolinone

The this compound structure is a substituted 2-acylbenzoic acid, making it a suitable precursor for synthesizing isobenzofuranone and isoindolobenzoxazinone derivatives. An acid/base-steered cascade cyclization reaction between a 2-acylbenzoic acid and an isatoic anhydride can produce these different heterocyclic systems. mdpi.comnih.gov

In the presence of a base like sodium carbonate (Na₂CO₃), the reaction proceeds through a cascade process involving the cyclization of the 2-acetylbenzoic acid and a nucleophilic ring-opening of the isatoic anhydride to yield isobenzofuranone derivatives. mdpi.com Conversely, using an acid catalyst such as p-toluenesulfonic acid (p-TsOH) promotes a sequential intramolecular rearrangement, nucleophilic addition, and cyclization to produce diverse isoindolobenzoxazinone derivatives. mdpi.comnih.gov

Table 5: Catalyst-Dependent Synthesis of Heterocycles from Acetylbenzoic Acid Precursors

Precursor ClassKey ReagentsCatalystResulting Heterocycle
2-Acylbenzoic AcidIsatoic AnhydrideNa₂CO₃Isobenzofuranone
2-Acylbenzoic AcidIsatoic Anhydridep-TsOHIsoindolobenzoxazinone

Exploration of Polyvalent Organoiodine Compounds Derived from Substituted Iodobenzoic Acids

Polyvalent organoiodine compounds, particularly λ³- and λ⁵-iodanes, are valuable reagents in organic synthesis, known for their oxidizing properties and ability to facilitate various transformations under mild conditions. nih.govcore.ac.uk These hypervalent iodine compounds are typically prepared from iodoarenes. nih.govcore.ac.ukresearchgate.net Consequently, substituted iodobenzoic acids, such as this compound, are potential precursors for a range of polyvalent iodine reagents.

The oxidation of the iodine atom in an iodoarene can lead to the formation of compounds like (dichloroiodo)arenes, iodosylarenes, and iodoxyarenes. For example, the direct chlorination of iodoarenes is a general method for preparing (dichloroiodo)arenes. nih.gov A well-known λ⁵-iodane, 2-iodoxybenzoic acid (IBX), is prepared by the oxidation of 2-iodobenzoic acid. acs.org Similarly, Dess-Martin periodinane (DMP), another widely used oxidizing agent, is also derived from 2-iodobenzoic acid.

A significant aspect of using stoichiometric amounts of these reagents is the generation of the corresponding iodoarene as a byproduct. nih.govcore.ac.uk To improve atom economy, tandem reactions have been developed where the 2-iodobenzoic acid released during the reaction is incorporated into the final product. nih.govcore.ac.uk

Given these precedents, this compound could be converted into its corresponding polyvalent iodine derivatives. The resulting reagents, such as an acetyl-substituted IBX or DMP, would likely exhibit modified reactivity and solubility profiles due to the presence of the acetyl group. These new reagents could find applications in various oxidation and functional group transfer reactions.

PrecursorReagent TypeCommon ExamplesReference
Iodoarenesλ³-Iodanes(Dichloroiodo)arenes nih.gov
2-Iodobenzoic acidλ⁵-Iodanes2-Iodoxybenzoic acid (IBX) acs.org
2-Iodobenzoic acidλ⁵-IodanesDess-Martin periodinane (DMP) core.ac.uk

Investigations into Supramolecular Assemblies Involving Halogen Bonding (from related iodobenzoic acids)

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophilic species (a Lewis base). This interaction is directional and has emerged as a powerful tool in crystal engineering and the design of supramolecular assemblies. nih.gov The iodine atom in iodobenzoic acids, particularly when attached to an electron-withdrawing aromatic ring, is an effective halogen bond donor.

Studies on substituted iodobenzoic acids have demonstrated their ability to form well-defined supramolecular structures through a combination of halogen bonding and hydrogen bonding. For instance, the co-crystallization of 4-iodobenzoic acid with molecules containing pyridine and amino-pyrimidine groups has led to the formation of complex architectures held together by both N···I halogen bonds and N-H···O and O-H···N hydrogen bonds. nih.gov The strength of the halogen bond can be tuned, for example, by fluorination of the iodobenzoic acid backbone, which increases the Lewis acidity of the iodine atom. nih.gov

In the case of 3,5-diiodobenzoic acid, the presence of two iodine atoms allows for the formation of extended networks through I···I interactions, leading to the construction of three-dimensional supramolecular structures. figshare.com Diaryliodonium salts derived from iodobenzoic acids can also act as dual σ-hole donors, forming charge-assisted halogen bonds with carboxylates to create assemblies of varying dimensionality. mdpi.com

Iodobenzoic Acid DerivativeInteracting Partner(s)Key InteractionsResulting StructureReference
4-Iodobenzoic acidPyridine/amino-pyrimidine derivativesHydrogen bonds, I···N halogen bonds1-D chains and ribbons nih.gov
3,5-Diiodobenzoic acidAncillary nitrogen ligandsI···I halogen bonds, hydrogen bonds3D supramolecular structures figshare.com
Diaryliodonium carboxylatesCarboxylate anionsI···O halogen bonds0D, 1D, and 2D assemblies mdpi.com

Spectroscopic and Advanced Structural Elucidation of 4 Acetyl 2 Iodobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. For 4-Acetyl-2-iodobenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide critical data for structural verification and the assignment of stereochemistry in its derivatives.

Proton (¹H) NMR Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the acetyl methyl protons. The aromatic region will be influenced by the substitution pattern on the benzene (B151609) ring. Typically, aromatic protons in benzoic acid derivatives resonate in the range of 7.0-8.5 ppm. The presence of both an electron-withdrawing acetyl group and an iodo group will lead to specific chemical shifts for the three aromatic protons. The acetyl group protons are expected to appear as a sharp singlet, typically in the upfield region around 2.4-2.7 ppm. The acidic proton of the carboxylic acid group will present as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, and its position can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic H 7.0 - 8.5 m
Acetyl CH₃ 2.4 - 2.7 s

Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Assignments

The ¹³C NMR spectrum provides information on all the unique carbon environments within the molecule. For this compound, nine distinct carbon signals are expected. The carbonyl carbons of the carboxylic acid and the acetyl group will resonate at the most downfield positions, typically in the range of 165-200 ppm. The aromatic carbons will appear between 120-150 ppm, with the carbon bearing the iodine atom (C-I) showing a characteristic upfield shift compared to the other aromatic carbons due to the heavy atom effect. The carbon of the acetyl methyl group will be found in the most upfield region of the spectrum, generally between 20-30 ppm. For comparison, the carboxyl carbon in benzoic acid appears around 172 ppm, while the acetyl carbonyl carbon in 4-acetylbenzoic acid is observed near 197 ppm. docbrown.infochemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift (ppm)
Carboxylic Acid C=O 165 - 175
Acetyl C=O 195 - 205
Aromatic C-I ~95
Aromatic C-H 120 - 140
Aromatic Quaternary C 130 - 150

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Connectivity and Stereochemical Assignment

For complex derivatives of this compound, two-dimensional NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. bldpharm.combohrium.com HMBC experiments establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the quaternary carbons and confirming the connectivity between the acetyl group, the benzoic acid moiety, and any derivative functionalities. For instance, an HMBC correlation would be expected between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon.

NOESY experiments provide information about the spatial proximity of protons. In derivatives where stereochemistry is a factor, such as those with chiral centers introduced through further reactions, NOESY can help determine the relative configuration of substituents by observing through-space correlations between protons. bohrium.com

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by several key absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching vibration of the carboxylic acid, which is typically broadened due to hydrogen bonding. libretexts.orgpressbooks.pub Two distinct carbonyl (C=O) stretching vibrations will also be present. The carboxylic acid carbonyl stretch is anticipated to appear around 1680-1710 cm⁻¹, while the ketone carbonyl stretch of the acetyl group will likely be observed at a slightly lower wavenumber, in the range of 1670-1690 cm⁻¹. chegg.comchegg.com

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration is expected to be in the low-frequency region of the spectrum, typically below 600 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500 - 3300 (broad)
Carboxylic Acid C=O stretch 1680 - 1710
Ketone C=O stretch 1670 - 1690
Aromatic C-H stretch 3000 - 3100
Aromatic C=C stretch 1450 - 1600
Alkyl C-H stretch 2850 - 2960

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₉H₇IO₃), the molecular ion peak [M]⁺ is expected at a mass-to-charge ratio (m/z) of 290. chemicalbook.com

The fragmentation pattern is likely to involve several characteristic losses. A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (•OH, mass 17) or a carboxyl group (•COOH, mass 45). docbrown.info Therefore, peaks at m/z 273 and m/z 245 would be anticipated. The loss of the acetyl group (CH₃CO•, mass 43) could also occur, leading to a fragment at m/z 247. Another prominent fragmentation pathway for iodo-substituted aromatic compounds is the loss of the iodine atom (I•, mass 127), which would result in a peak at m/z 163. docbrown.info

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Identity
290 [M]⁺
273 [M - OH]⁺
247 [M - CH₃CO]⁺
245 [M - COOH]⁺
163 [M - I]⁺
127 [I]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl groups. cdnsciencepub.com The benzene ring itself has characteristic absorptions, and the presence of substituents modifies the position and intensity of these bands.

For substituted benzoic acids, multiple absorption bands are typically observed. cdnsciencepub.com The presence of the acetyl and iodo groups, both of which are auxochromes and chromophores, will influence the electronic transitions. It is expected that this compound will show strong absorption bands in the UV region, likely with maxima that are red-shifted (shifted to longer wavelengths) compared to unsubstituted benzoic acid due to the extension of the conjugated system by the acetyl group. The electronic spectra of derivatives of this compound have been reported to show strong absorption bands between 264 and 291 nm, which are assigned to π-π* transitions. bohrium.com

Chromatographic Purity Assessment (e.g., RP-HPLC)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone analytical technique for the purity assessment of this compound and its derivatives. This method is widely employed due to its high resolution, sensitivity, and reproducibility in separating the main compound from potential impurities generated during synthesis or degradation. The purity is typically determined by comparing the peak area of the target compound to the total peak area of all components in the chromatogram. Commercial suppliers of this compound often provide HPLC data to certify the compound's purity, which is commonly specified at 95% or higher. lab-chemicals.combldpharm.com

The fundamental principle of RP-HPLC involves a nonpolar stationary phase, most commonly an octadecyl-silica (C18) column, and a polar mobile phase. chromatographyonline.com The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). chromatographyonline.comphcog.com The choice of organic modifier and its proportion in the mobile phase significantly influences the separation selectivity. chromatographyonline.com For ionizable compounds like this compound, controlling the pH of the mobile phase is crucial for achieving sharp, symmetrical peaks. This is accomplished by adding modifiers like phosphoric acid, formic acid, or trifluoroacetic acid (TFA) to the eluent, which suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. chromatographyonline.comsielc.comrsc.org

A gradient elution method is frequently used, where the concentration of the organic solvent in the mobile phase is gradually increased during the analytical run. rsc.org This allows for the effective elution of both more polar and less polar impurities within a reasonable timeframe. For instance, the purification of this compound has been specifically accomplished using preparative HPLC with a gradient elution from 17% to 57%. semanticscholar.org

The development of a robust RP-HPLC method involves optimizing several parameters, including the column type, mobile phase composition, flow rate, and detector wavelength. phcog.com The methods are often validated according to the International Conference on Harmonisation (ICH) guidelines to ensure specificity, linearity, accuracy, and precision. ekb.eg

Detailed research findings for the chromatographic analysis of similar benzoic acid derivatives provide a framework for the conditions applicable to this compound. For example, a method for 2-(Acetyloxy)-5-iodobenzoic acid utilizes a mobile phase of acetonitrile, water, and phosphoric acid on a reverse-phase column. sielc.com Another validated method for 2,4,6-Trifluorobenzoic acid employs a Zorbax SB-Aq column with a gradient mixture of an aqueous 0.1% triethylamine (B128534) solution and an organic phase composed of acetonitrile, methanol, and water. ekb.eg

The following table summarizes typical conditions used in RP-HPLC for the analysis and purity determination of benzoic acid derivatives, which are applicable to this compound.

Table 1: Representative RP-HPLC Conditions for Benzoic Acid Derivatives

Parameter Condition 1 Condition 2 Condition 3
Stationary Phase / Column Newcrom R1 (Reverse-Phase) sielc.com Phenomenex Kinetex C18 rsc.org Zorbax SB-Aq (5 µm, 4.6 x 250 mm) ekb.eg
Mobile Phase A Water with Phosphoric Acid sielc.com Water with 0.1% TFA rsc.org 0.1% Triethylamine Solution ekb.eg
Mobile Phase B Acetonitrile sielc.com Acetonitrile with 0.1% TFA rsc.org Acetonitrile/Methanol/Water (70:20:10 v/v/v) ekb.eg
Elution Mode Isocratic or Gradient sielc.com Gradient rsc.org Gradient ekb.eg

| Detector | UV phcog.com | UV phcog.com | UV (205 nm) ekb.eg |

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-(Acetyloxy)-5-iodobenzoic acid
2,4,6-Trifluorobenzoic acid
Acetonitrile
Methanol
Phosphoric acid
Formic acid
Trifluoroacetic acid (TFA)

Computational and Theoretical Studies on 4 Acetyl 2 Iodobenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

To date, no specific studies detailing the quantum chemical calculations of 4-Acetyl-2-iodobenzoic acid have been found. Such a study would be foundational to understanding the molecule's behavior.

A standard approach would involve the use of Density Functional Theory (DFT) to calculate key electronic properties. These calculations would provide insights into the molecule's stability, reactivity, and potential interaction sites.

Table 1: Proposed Quantum Chemical Descriptors for Calculation

DescriptorDefinitionPotential Significance for this compound
HOMO Energy Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap Energy difference between HOMO and LUMORelates to the chemical reactivity and kinetic stability of the molecule.
Electron Density Distribution The spatial distribution of electrons in the moleculeReveals electron-rich and electron-deficient regions, predicting sites for electrophilic and nucleophilic attack.
Mulliken and Natural Population Analysis (NPA) Charges Calculated atomic chargesProvides a quantitative measure of the charge distribution on each atom.
Molecular Electrostatic Potential (MEP) Map A visual representation of the electrostatic potential on the electron density surfaceIdentifies regions of positive and negative potential, crucial for understanding intermolecular interactions.

Future research would need to perform these calculations to populate a data table and analyze the resulting values to predict the chemical behavior of this compound.

Conformational Analysis and Energetic Landscapes

A thorough conformational analysis of this compound is not present in the current body of scientific literature. This type of study is crucial as the orientation of the acetyl and carboxylic acid groups relative to the benzene (B151609) ring and the iodine atom can significantly impact the molecule's properties and reactivity.

Computational methods, particularly by rotating the single bonds of the substituents, can be used to map the potential energy surface. This would identify the most stable conformers (global and local minima) and the energy barriers for interconversion between them.

Table 2: Proposed Parameters for Conformational Analysis

ParameterDescriptionSignificance for this compound
Dihedral Angles The angles between four atoms, defining the rotation around the C-C and C-O bonds of the substituents.Determines the spatial arrangement of the acetyl and carboxyl groups.
Relative Energies The energy of each conformer relative to the most stable (global minimum) conformer.Indicates the population of each conformer at a given temperature.
Rotational Barriers The energy required to rotate from one conformer to another.Determines the flexibility of the molecule and the ease of conformational change.

A systematic scan of the relevant dihedral angles would be necessary to construct a detailed energetic landscape, which is currently unavailable.

Reaction Mechanism Elucidation via Computational Modeling

While this compound can be involved in various chemical reactions, computational studies elucidating the mechanisms of these reactions are not found in the literature. Computational modeling is a powerful tool to investigate reaction pathways, transition states, and activation energies, providing a level of detail that is often inaccessible through experimental means alone.

For instance, in reactions involving the carboxylic acid or acetyl groups, or in cross-coupling reactions at the C-I bond, DFT calculations could be employed to:

Identify the structures of reactants, intermediates, transition states, and products.

Calculate the activation energies for each step of the reaction.

This information would be invaluable for optimizing reaction conditions and for designing new synthetic routes.

Prediction of Spectroscopic Parameters

There are no published studies that computationally predict the spectroscopic parameters of this compound. Such predictions are highly valuable as they can aid in the interpretation of experimental spectra and confirm the structure of the compound.

Computational methods can be used to calculate various spectroscopic data:

Table 3: Computationally Predictable Spectroscopic Data

Spectroscopic TechniquePredicted ParametersSignificance
Infrared (IR) Spectroscopy Vibrational frequencies and intensitiesHelps in assigning the peaks in an experimental IR spectrum to specific molecular vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical shifts (¹H and ¹³C) and coupling constantsAids in the structural elucidation and assignment of NMR signals.
UV-Visible Spectroscopy Electronic transitions and maximum absorption wavelengths (λmax)Provides insight into the electronic structure and can be correlated with the color of the compound.

To perform these predictions, researchers would typically use methods like DFT in conjunction with appropriate basis sets. The calculated spectra could then be compared with experimental data for validation.

Molecular Docking Studies (if related to specific derivative applications)

No molecular docking studies specifically involving this compound or its direct derivatives were identified. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly relevant in drug discovery and materials science.

Should derivatives of this compound be synthesized for biological applications, molecular docking studies would be a critical step in:

Predicting the binding affinity and mode of interaction with a biological target (e.g., an enzyme or receptor).

Guiding the design of more potent and selective derivatives.

These studies would involve a computational model of the target protein and the ligand (the derivative of this compound), with the output being a predicted binding energy and a visual representation of the interaction.

Applications in Advanced Synthetic Transformations

Role as a Key Intermediate in Multi-Step Organic Syntheses

4-Acetyl-2-iodobenzoic acid serves as a crucial building block in the synthesis of more complex molecules. Its structural features, including the acetyl, iodo, and carboxylic acid groups, provide multiple reactive sites for a variety of chemical modifications. This trifunctionality allows for sequential and selective reactions, making it a valuable intermediate in multi-step synthetic pathways.

One notable application is in the synthesis of heterocyclic compounds. For instance, research has shown that derivatives of iodobenzoic acids can be used to create bioactive bicyclic heterocycles like phthalides and isocoumarins through reactions such as the Sonogashira coupling. ossila.com The specific reaction conditions can selectively favor the formation of one isomer over the other. ossila.com

Utilization in the Construction of Diverse Chemical Scaffolds

The unique arrangement of functional groups in this compound makes it an ideal starting material for the construction of a wide array of chemical scaffolds. The presence of the iodine atom allows for the introduction of various substituents through cross-coupling reactions, a cornerstone of modern organic synthesis.

For example, a study on the silver-mediated tandem reaction between terminal alkynes and o-iodobenzoic acid derivatives demonstrated that the presence of an electron-withdrawing acetyl group on the benzene (B151609) ring increases the reaction yield for the construction of 3-ethylideneisobenzofuran-1(3H)-ones. acs.org This highlights the compound's utility in building complex lactone structures.

Precursor in the Development of New Reagents or Catalysts

Derivatives of 2-iodobenzoic acid are well-known precursors to hypervalent iodine reagents, which are mild and selective oxidizing agents. wikipedia.org These reagents, such as 2-iodylbenzoic acid (IBX) and Dess-Martin periodinane (DMP), are widely used in organic synthesis for the oxidation of alcohols to aldehydes and ketones. wikipedia.orgresearchgate.net While direct synthesis of a hypervalent iodine reagent from this compound is not extensively documented in the provided results, the underlying 2-iodobenzoic acid structure is the key component for creating these powerful oxidants. mdpi.comsioc-journal.cnnih.gov The acetyl group would likely influence the properties of the resulting hypervalent iodine reagent, potentially tuning its reactivity and solubility.

Furthermore, 4-fluoro-2-iodobenzoic acid, a related compound, is used in the synthesis of pseudocyclic benziodoxole tosylates, which act as hypervalent iodine oxidants. ossila.com This suggests that this compound could similarly be a precursor for novel, functionalized hypervalent iodine reagents.

Strategic Building Block for Medicinal Chemistry Precursors (e.g., pharmaceutical intermediates)

The structural motifs present in this compound are relevant to the synthesis of pharmaceutically active compounds. As a versatile intermediate, it can be used to introduce specific functionalities required for biological activity. sarex.com While the direct application of this compound in the synthesis of a specific drug is not detailed in the search results, its role as a "pharmaceutical intermediate" is noted. sarex.combldpharm.com This indicates its use in the production of active pharmaceutical ingredients (APIs).

For instance, derivatives of 2-hydroxy-5-iodobenzoic acid have been used to synthesize 1,3,4-oxadiazoline derivatives that exhibit cytotoxic activity against human cancer cell lines. nih.govresearchgate.net This demonstrates the potential of substituted iodobenzoic acids in generating medicinally relevant scaffolds. The acetyl group in this compound could be a key handle for elaborating the core structure into more complex and potent drug candidates.

Applications in Material Science Research through Derived Compounds

The applications of compounds derived from this compound extend into material science. bldpharm.com The functional groups on the molecule allow for its incorporation into larger polymeric structures or for the synthesis of materials with specific electronic or optical properties. For example, iodobenzoic acid derivatives can serve as building blocks for molecular scaffolds used in various materials. The acetyl and iodo groups offer sites for polymerization or for linking to other molecular components, potentially leading to the development of novel polymers, organic frameworks, or functional materials.

Future Research Trajectories and Unexplored Avenues

Development of Greener Synthetic Pathways

The principles of green chemistry, which aim to reduce or eliminate hazardous substances, are increasingly guiding synthetic strategies. univpancasila.ac.id Future research on 4-acetyl-2-iodobenzoic acid will likely prioritize the development of more environmentally benign synthetic routes. Current methods often rely on traditional multi-step syntheses that may involve harsh reagents and generate significant waste.

A primary focus will be the adoption of greener oxidizing agents for the synthesis of precursors like 2-iodoxybenzoic acid (IBX) from 2-iodobenzoic acid. The use of Oxone (2KHSO₅·KHSO₄·K₂SO₄) in water has been established as a safer and more environmentally friendly alternative to older methods that used permanganate (B83412) or bromate, which could leave hazardous residues. orientjchem.orgresearchgate.netnih.gov Further research could explore other solid oxidants or catalytic aerobic oxidation systems to improve atom economy and minimize byproducts.

Another avenue involves exploring alternative solvents. Traditional organic solvents like benzene (B151609), toluene, and methanol (B129727) are often toxic. researchgate.net Research into using "green solvents" such as ionic liquids, supercritical fluids, or even water for the synthesis and reactions of this compound could significantly reduce the environmental impact. researchgate.net For instance, the oxidation of 2-iodobenzoic acid to IBX is effectively performed in water, highlighting the potential for aqueous-based syntheses. orientjchem.org

Table 1: Comparison of Oxidants for 2-Iodoxybenzoic Acid (IBX) Synthesis

OxidantSolventAdvantagesDisadvantagesCitation
Potassium PermanganateWaterInexpensiveCan leave hazardous manganese residues researchgate.net
Potassium BromateWaterEffectiveCan leave hazardous bromine residues researchgate.net
Oxone®WaterEnvironmentally friendly, high purity product- orientjchem.orgnih.gov

Expanding the Scope of Reactivity with Emerging Methodologies

The reactivity of the aryl-iodine bond is central to the utility of this compound. Modern synthetic methodologies offer exciting possibilities to expand its reaction scope beyond traditional cross-coupling.

Hypervalent iodine chemistry presents a particularly promising area. acs.org Reagents derived from 2-iodobenzoic acid, such as IBX, are mild and selective oxidants for a wide range of functional groups. mdpi.comsioc-journal.cn Future work could investigate the direct use of this compound to generate novel hypervalent iodine reagents. These new reagents, bearing the acetyl and carboxylate groups, could exhibit unique reactivity and solubility, enabling novel transformations.

Furthermore, palladium-catalyzed cascade reactions that functionalize C-H bonds are a powerful tool for constructing complex molecules like heterocycles. mdpi.com Aryl iodides such as 2-iodobenzoic acid are key coupling partners in these reactions. mdpi.com Research can be directed towards using this compound in similar cascade sequences. The acetyl and carboxyl groups could serve as internal nucleophiles or directing groups, enabling the one-pot synthesis of complex polycyclic structures. For example, cascade reactions involving C-H arylation followed by amidation or lactonization have been demonstrated with related compounds. mdpi.com

Rational Design of Derivatives with Tuned Chemical Properties

The strategic modification of the this compound scaffold can lead to derivatives with fine-tuned electronic and steric properties, tailoring them for specific applications. The introduction of different substituents on the aromatic ring can significantly alter the reactivity of the iodine atom and the acidity of the carboxylic acid. researchgate.net

For instance, introducing electron-donating or electron-withdrawing groups can modulate the ease of oxidative addition in cross-coupling reactions or influence the electrophilicity of derived hypervalent iodine reagents. The synthesis of various N-acyl-α-amino acids and their subsequent conversion to oxazolones demonstrates how derivatives of a benzoic acid core can be systematically created. mdpi.com A similar approach could be applied to this compound, coupling it with various amines or alcohols to generate a library of amide and ester derivatives. These derivatives could then be screened for enhanced biological activity or utility as specialized building blocks.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.org The integration of reactions involving this compound with flow chemistry platforms represents a major opportunity for future research.

Palladium-catalyzed cross-coupling reactions, a primary application for aryl iodides, are particularly well-suited for flow systems. acs.org A continuous flow setup could involve pumping a solution of this compound, a coupling partner (e.g., a boronic acid), and a base through a heated column packed with a solid-supported palladium catalyst. This approach allows for precise control over reaction time and temperature, often leading to higher yields and purity while minimizing catalyst leaching. acs.org Research could focus on optimizing catalyst cartridges and reaction conditions for various coupling reactions of this specific substrate.

Automated synthesis platforms can further accelerate the exploration of this compound's chemical space. By combining robotic liquid handlers with flow reactors, libraries of derivatives can be rapidly synthesized and screened. This high-throughput approach would be invaluable for the rational design of new compounds (as discussed in 8.3) and for optimizing complex reaction cascades.

Table 2: Potential Flow Chemistry Application for this compound

Reaction TypeKey Parameters for OptimizationPotential AdvantagesCitation
Suzuki CouplingFlow rate, temperature, catalyst type, solventHigh throughput, improved yield, scalability, safety acs.org
Sonogashira CouplingBase, catalyst, temperatureEfficient synthesis of alkynylated derivatives acs.org
Carbonylative CyclizationCO pressure, catalyst, temperatureAccess to complex heterocyclic scaffolds acs.org

Exploration of New Catalytic Cycles Involving the Compound or its Derivatives

Future research should also venture into exploring novel catalytic cycles where this compound or its derivatives play a key role. While Pd(0)/Pd(II) cycles are standard for cross-coupling, alternative pathways are emerging.

The Pd(II)/Pd(IV) catalytic cycle, for example, has been proposed for certain transformations. um.es Studies have shown that stable Pd(IV) complexes can be formed by the oxidative addition of an aryl iodide, like 2-iodobenzoic acid, to a Pd(II) center. um.es These complexes can act as precatalysts in reactions such as ortho-vinylation. um.es Investigating the potential of this compound to participate in and stabilize such Pd(IV) intermediates could open up new reaction pathways that are not accessible through traditional cycles.

Moreover, the development of transition-metal-free catalysis using hypervalent iodine reagents is a rapidly advancing field. acs.orgfrontiersin.org These reactions often proceed through radical or electrophilic pathways. For example, diaryliodonium salts, which can be prepared from 2-iodobenzoic acid, are effective aryl-group-transfer agents in the absence of a transition metal catalyst. acs.org Future work could focus on synthesizing and using diaryliodonium salts derived from this compound, potentially leading to greener and more cost-effective arylation methods. The compound could also play a role in photocatalytic cycles, where its derivatives might interact with photocatalysts like 4CzIPN to generate reactive radical intermediates under mild conditions. rsc.org

Q & A

(Basic) What synthetic routes are commonly employed for the preparation of 4-Acetyl-2-iodobenzoic acid, and how can reaction conditions be optimized to improve yield?

Methodological Answer:
this compound can be synthesized via sequential electrophilic iodination and acetylation of benzoic acid derivatives. A typical approach involves:

Iodination : Reacting 4-acetylbenzoic acid with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine atom at the 2-position .

Acetylation : Protecting the hydroxyl group (if present) before acetylating the benzene ring.
Optimization Tips :

  • Control reaction temperature (e.g., 0–25°C for iodination to avoid side reactions).
  • Use polar aprotic solvents (e.g., DMF or DMSO) to enhance iodine electrophilicity .
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion.
  • Purify via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) .

(Advanced) How does the electronic effect of the acetyl group influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

Methodological Answer:
The acetyl group at the 4-position exerts a strong electron-withdrawing effect, which:

Activates the C–I bond : Enhances oxidative addition to Pd(0) catalysts by polarizing the C–I bond, accelerating coupling reactions (e.g., Suzuki-Miyaura or Ullmann reactions) .

Directs regioselectivity : The acetyl group’s meta-directing nature stabilizes intermediates during coupling.
Experimental Validation :

  • Perform DFT calculations (using software like Gaussian) to map electron density and predict reactive sites .
  • Compare coupling rates with analogs (e.g., 4-methyl-2-iodobenzoic acid) to isolate electronic effects.
  • Use X-ray crystallography to confirm regioselectivity in coupled products .

(Basic) What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:
Key techniques include:

NMR Spectroscopy :

  • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and acetyl protons (δ 2.6 ppm, singlet).
  • ¹³C NMR : Confirm carbonyl groups (C=O at ~170 ppm for acetyl and carboxylic acid) .

IR Spectroscopy : Detect C=O stretches (1680–1720 cm⁻¹) and O–H (carboxylic acid, ~2500–3000 cm⁻¹) .

Mass Spectrometry (MS) : Look for molecular ion peaks (M⁺ at m/z ~290) and fragment ions (e.g., loss of CO₂, m/z 246) .

(Advanced) What strategies can resolve contradictions in biological activity data reported for this compound derivatives?

Methodological Answer:
Contradictions may arise from variations in assay conditions or impurity profiles. Strategies include:

Standardized Assays : Replicate studies under controlled conditions (pH, temperature, solvent) .

Purity Validation : Use HPLC (>98% purity) and elemental analysis to rule out impurities .

Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Mechanistic Studies : Employ enzyme inhibition assays (e.g., fluorescence quenching) to correlate structure-activity relationships .

(Basic) How can researchers determine the solubility profile of this compound in various solvents?

Methodological Answer:

Shake-Flask Method :

  • Saturate the compound in solvents (e.g., water, ethanol, DMSO) at 25°C.
  • Filter and quantify dissolved material via UV-Vis (λ_max ~270 nm) or gravimetry .

HPLC-Based Solubility : Compare peak areas of saturated solutions against calibration curves.

Factors Influencing Solubility :

  • pH (carboxylic acid deprotonates in basic media, increasing solubility).
  • Solvent polarity (higher solubility in DMSO than hexane) .

(Advanced) What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Methodological Answer:
Challenges :

  • Exothermic reactions (iodination) causing thermal runaway.
  • Poor mixing in large batches leading to inhomogeneous products.
    Mitigation Strategies :

Reactor Design : Use jacketed reactors with controlled cooling for temperature-sensitive steps .

Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress .

Purification at Scale : Replace column chromatography with continuous crystallization or centrifugal partition chromatography .

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